molecular formula C21H16BrClN2O2 B11536359 2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

Cat. No.: B11536359
M. Wt: 443.7 g/mol
InChI Key: XCCJHPVZTAKGOU-ZMOGYAJESA-N
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Description

2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromine atom, a chlorobenzyl group, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2-bromobenzoic acid with hydrazine hydrate to form 2-bromobenzohydrazide.

    Condensation Reaction: The 2-bromobenzohydrazide is then reacted with 4-[(4-chlorobenzyl)oxy]benzaldehyde under acidic or basic conditions to form the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or THF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxidized products, such as carboxylic acids or aldehydes, depending on the reaction conditions.

Scientific Research Applications

2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that hydrazide derivatives can interact with various biological targets.

    Medicine: Potential applications in drug development due to its ability to interact with biological macromolecules. Research is ongoing to explore its efficacy and safety as a therapeutic agent.

    Industry: Used in the development of new materials and chemical products. Its unique structure allows for the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of 2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can be compared with other hydrazide derivatives, such as:

    2-bromo-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide: Similar structure but with a methyl group instead of a chlorine atom. This compound may have different reactivity and biological activity.

    2-bromo-N’-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)benzohydrazide: Contains a fluorine atom instead of chlorine, which can affect its chemical properties and interactions.

    2-bromo-N’-((E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene)benzohydrazide:

The uniqueness of 2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

2-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-20-4-2-1-3-19(20)21(26)25-24-13-15-7-11-18(12-8-15)27-14-16-5-9-17(23)10-6-16/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

XCCJHPVZTAKGOU-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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